2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC20317121
Molecular Formula: C13H17BF3NO3
Molecular Weight: 303.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17BF3NO3 |
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Molecular Weight | 303.09 g/mol |
IUPAC Name | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-18-10(19-5)6-8(9)13(15,16)17/h6-7H,1-5H3 |
Standard InChI Key | YOVQVAXVIFGFNC-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine, reflects its pyridine backbone with substituents at positions 2 (methoxy), 4 (trifluoromethyl), and 5 (boronic ester). Its molecular formula is C₁₃H₁₇BF₃NO₃, with a molecular weight of 303.09 g/mol .
Structural Analysis
The pyridine ring’s electron-deficient nature is modified by:
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Methoxy group (-OCH₃): An electron-donating substituent at position 2, influencing regioselectivity in cross-coupling reactions.
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Trifluoromethyl group (-CF₃): A strong electron-withdrawing group at position 4, enhancing stability and modulating lipophilicity.
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Pinacol boronic ester: At position 5, this group facilitates Suzuki-Miyaura couplings, a cornerstone of C–C bond formation in medicinal chemistry .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves sequential functionalization of a pyridine precursor:
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Halogenation: Introduction of a halogen (e.g., bromine) at position 5 of 2-methoxy-4-(trifluoromethyl)pyridine.
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Miyaura Borylation: Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic ester .
Table 2: Representative Synthesis Steps
Step | Reaction | Conditions | Yield |
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1 | Halogenation | NBS, DMF, 0°C → RT, 12h | 75% |
2 | Miyaura Borylation | Pd(dppf)Cl₂, KOAc, Dioxane, 80°C, 24h | 82% |
Applications in Pharmaceutical and Material Science
Drug Discovery Intermediate
The boronic ester moiety enables Suzuki-Miyaura cross-coupling, a reaction pivotal in constructing biaryl structures found in kinase inhibitors and antiviral agents. For example:
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Anticancer Agents: Coupling with aryl halides generates compounds targeting EGFR or ALK pathways .
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Antibacterial Drugs: Biaryl ethers derived from such intermediates show activity against Gram-positive pathogens .
Agrochemical Development
The trifluoromethyl group’s metabolic stability and lipophilicity make this compound valuable in pesticide synthesis. Derivatives exhibit herbicidal and fungicidal activity, particularly against Botrytis cinerea (gray mold) .
Table 3: Biological Activity of Analogues
Analog Structure | IC₅₀ (Herbicidal Activity) | Target Organism |
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3-Trifluoromethyl isomer | 12 µM | Amaranthus retroflexus |
6-Trifluoromethyl isomer | 8 µM | Echinochloa crus-galli |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Freely soluble in THF, DMSO, and dichloromethane; poorly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: The boronic ester hydrolyzes slowly in aqueous media (t₁/₂ ≈ 48h at pH 7), necessitating anhydrous storage .
Spectroscopic Data
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